molecular formula C9H7NO3 B12902183 5-Hydroxy-1H-indole-1-carboxylic acid CAS No. 125502-72-9

5-Hydroxy-1H-indole-1-carboxylic acid

Cat. No.: B12902183
CAS No.: 125502-72-9
M. Wt: 177.16 g/mol
InChI Key: SXAIULUWOVNPCS-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-1-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-indole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

5-Hydroxy-1H-indole-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indole-1-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction .

Biological Activity

5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA) is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

5-HICA is an indole derivative characterized by a hydroxyl and carboxyl functional group. Its synthesis typically involves the condensation of indole derivatives with carboxylic acids or their derivatives. The compound can be synthesized through various methods, including the Japp-Klingemann type Fischer-indole synthesis protocols, which allow for the functionalization of the indole ring to yield 5-HICA and its analogs .

The biological activity of 5-HICA is primarily attributed to its role as a precursor in the biosynthesis of neurotransmitters such as serotonin. It interacts with various molecular targets, modulating neurotransmitter synthesis and influencing cellular signaling pathways. The compound's effects are mediated through:

  • Neurotransmitter Modulation : Acting as a precursor to serotonin, it plays a crucial role in mood regulation and cognitive functions.
  • Signal Transduction : It influences pathways involved in inflammation and cancer progression by acting on specific receptors .

Anticancer Activity

Research indicates that 5-HICA exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound has shown effective cytotoxicity with IC50 values ranging from 7 to 20 µM, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

5-HICA has also been investigated for its antimicrobial activity. It demonstrates effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases, where modulation of inflammation can lead to therapeutic benefits .

Case Studies

  • Anticancer Efficacy : A study published in Brieflands highlighted the cytotoxic effects of 5-HICA on MCF-7 breast cancer cells, showing significant inhibition of cell viability at concentrations below 20 µM. The study concluded that 5-HICA induces apoptosis in cancer cells while sparing normal cells .
  • Neuroprotective Role : Another investigation focused on the neuroprotective effects of 5-HICA in models of neurodegenerative diseases. The findings suggested that it could enhance neuronal survival and function, potentially offering a new avenue for treating conditions like Alzheimer’s disease .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundIndole derivativeAnticancer, antimicrobial, anti-inflammatory7 - 20
Indole-3-acetic acidPlant hormoneGrowth regulator in plantsN/A
5-Hydroxyindole-2-carboxylic acidIndole derivativeSimilar anticancer properties10 - 25

Properties

CAS No.

125502-72-9

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-hydroxyindole-1-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-6(5-7)3-4-10(8)9(12)13/h1-5,11H,(H,12,13)

InChI Key

SXAIULUWOVNPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(=O)O)C=C1O

Origin of Product

United States

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